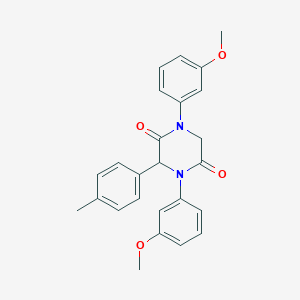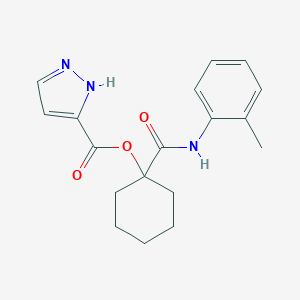
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as BMPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BMPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of 1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been shown to inhibit the production of ROS and to scavenge free radicals, which can damage cellular components and contribute to the development of various diseases. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of ROS and to scavenge free radicals, which can damage cellular components and contribute to the development of various diseases. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway.
実験室実験の利点と制限
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its ease of synthesis and its potent antioxidant and anti-inflammatory properties. This compound can be synthesized using various methods, and its purity and yield can be improved by using different solvents and reaction conditions. This compound has also been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its mechanism of action and physiological effects are not fully understood. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to elucidate its mechanism of action and physiological effects.
将来の方向性
There are several future directions for the study of 1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, including its potential applications in the treatment of various diseases, its use as a building block in the synthesis of novel materials, and its mechanism of action and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to elucidate its mechanism of action and physiological effects. This compound could also be used as a starting point for the synthesis of novel compounds with improved properties, including increased potency and selectivity.
合成法
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione can be synthesized using various methods, including the condensation reaction between 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of acetic acid. Another method involves the reaction between 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of sodium acetate, which results in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been used as a building block in the synthesis of novel materials, including polymers and metal complexes.
特性
分子式 |
C25H24N2O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
1,4-bis(3-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-10-12-18(13-11-17)24-25(29)26(19-6-4-8-21(14-19)30-2)16-23(28)27(24)20-7-5-9-22(15-20)31-3/h4-15,24H,16H2,1-3H3 |
InChIキー |
OTIDBHDVGBSUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B242318.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
